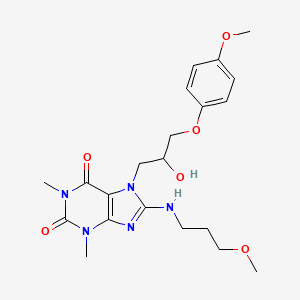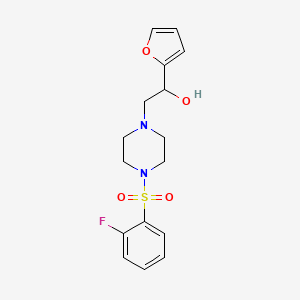
5,5-Diethoxypent-3-yn-2-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethoxypent-3-yn-2-yl methanesulfonate is an organic compound with the molecular formula C10H18O5S. It is a liquid at room temperature and is primarily used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethoxypent-3-yn-2-yl methanesulfonate typically involves the reaction of 5,5-diethoxypent-3-yn-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diethoxypent-3-yn-2-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and a base, the methanesulfonate ester can be hydrolyzed to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous basic conditions, such as with sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of 5,5-diethoxypent-3-yn-2-yl.
Hydrolysis: The major products are 5,5-diethoxypent-3-yn-2-ol and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
5,5-Diethoxypent-3-yn-2-yl methanesulfonate is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: It is used in the development of potential pharmaceutical compounds.
Material science: It can be used in the preparation of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,5-Diethoxypent-3-yn-2-yl methanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution of various nucleophiles at the 2-position of the pent-3-yne moiety. This property is exploited in the synthesis of various derivatives and complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethoxypent-3-yn-2-yl methanesulfonate
- 5,5-Diethoxypent-3-yn-2-yl tosylate
Uniqueness
5,5-Diethoxypent-3-yn-2-yl methanesulfonate is unique due to its specific combination of the pent-3-yne moiety with the methanesulfonate ester. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
5,5-diethoxypent-3-yn-2-yl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5S/c1-5-13-10(14-6-2)8-7-9(3)15-16(4,11)12/h9-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBPAKODHMROPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC(C)OS(=O)(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2473442.png)

![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)
![4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2473447.png)
![N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2473448.png)

![[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B2473451.png)

![8-[Benzyl(methyl)amino]-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2473455.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2473456.png)

